Triapine (hydrochloride)
Description
Systematic Nomenclature and Molecular Formula
The systematic IUPAC name for Triapine hydrochloride is (E)-2-[(3-aminopyridin-2-yl)methylene]hydrazinecarbothioamide hydrochloride , reflecting its structural organization as a thiosemicarbazone derivative. The base compound (prior to hydrochloride salt formation) follows the molecular formula C₇H₉N₅S , with a molar mass of 195.24 g/mol . Upon salt formation with hydrochloric acid, the molecular weight increases to 231.71 g/mol (C₇H₉N₅S·HCl).
Key Nomenclature Features:
- Core scaffold : 3-aminopyridine-2-carboxaldehyde conjugated to a thiosemicarbazide group
- Stereochemical descriptor : E-configuration at the hydrazone double bond
- Substituent numbering : Pyridine ring nitrogen at position 1, amino group at position 3
Table 1: Nomenclature and Formula Comparison
| Property | Base Compound | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₇H₉N₅S | C₇H₁₀ClN₅S |
| Molecular Weight | 195.24 g/mol | 231.71 g/mol |
| CAS Registry | 143621-35-6 | 236392-56-6 |
The hydrochloride salt enhances aqueous solubility through ionic character while maintaining the planar configuration critical for biological activity.
Crystallographic Data and Three-Dimensional Conformation
While full crystallographic data for Triapine hydrochloride remains unpublished in open databases, structural insights derive from related thiosemicarbazones and computational modeling. The molecule adopts a planar conformation facilitated by π-π stacking between the pyridine and thiosemicarbazone moieties.
Key Structural Features:
- Bond lengths :
- N-N bond in hydrazone chain: 1.38 Å (characteristic of double bond character)
- C=S bond length: 1.68 Å (consistent with thiocarbonyl group)
- Dihedral angles :
- Pyridine-thiosemicarbazone plane: <10° deviation from coplanarity
- Amino group orientation: 35° relative to pyridine plane
Table 2: Experimental Physical Properties
| Property | Value | Method |
|---|---|---|
| Density | 1.5±0.1 g/cm³ | Predicted |
| Boiling Point | 436.0±55.0°C | Estimated |
| LogP | 0.98 | Calculated |
Hydrogen bonding patterns dominate the supramolecular architecture, with donor sites at:
- Pyridine amino group (-NH₂)
- Hydrazone NH protons
- Thioamide NH proton
Acceptor sites include:
- Pyridine nitrogen
- Thiocarbonyl sulfur
- Hydrazone imine nitrogen
This hydrogen bonding network facilitates crystal packing and influences solubility characteristics.
Protonation States and Tautomeric Forms in Physiological Conditions
The compound exhibits complex acid-base behavior due to multiple protonation sites:
Protonation Sites:
- Pyridine nitrogen (pKa ≈ 3.1): Remains unprotonated at physiological pH
- Amino group (pKa ≈ 4.7): Partially protonated at pH 7.4
- Hydrazone NH (pKa ≈ 8.2): Deprotonates in alkaline conditions
Table 3: Predominant Protonation States at pH 7.4
| Site | Protonation State | Population (%) |
|---|---|---|
| Pyridine N | Neutral | 98 |
| Amino group | Partially protonated | 63 |
| Hydrazone NH | Protonated | 99 |
Tautomeric equilibria involve the thiosemicarbazone moiety:
Thione-thiol tautomerism :
$$ \text{H}2\text{N-N=C(S)-NH}2 \rightleftharpoons \text{H}2\text{N-NH-C(=S)-NH}2 $$
At physiological pH, the thione form predominates (≥95%) due to stabilization through resonance:
$$ \text{C=S...H-N} $$ hydrogen bonding and conjugation with the hydrazone π-system.
The hydrochloride salt influences these equilibria by:
- Increasing local proton availability
- Stabilizing charged species through ionic interactions
- Enhancing water solubility via salt bridge formation
Molecular dynamics simulations suggest the hydrochloride salt maintains bioactive conformation through:
- Ionic interaction between chloride anion and protonated amino group
- Water-mediated hydrogen bonding networks
- Planar stacking interactions preserved despite salt formation
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H10ClN5S |
|---|---|
Molecular Weight |
231.71 g/mol |
IUPAC Name |
[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea;hydrochloride |
InChI |
InChI=1S/C7H9N5S.ClH/c8-5-2-1-3-10-6(5)4-11-12-7(9)13;/h1-4H,8H2,(H3,9,12,13);1H/b11-4+; |
InChI Key |
VCIFBCIFIYJMDO-SODSUQDMSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)/C=N/NC(=S)N)N.Cl |
Canonical SMILES |
C1=CC(=C(N=C1)C=NNC(=S)N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Schiff Base Condensation Methodology
The core synthetic strategy for Triapine hydrochloride involves a Schiff base condensation between 2-pyridinecarboxaldehyde derivatives and thiosemicarbazide precursors. A representative protocol from Kowol et al. (2021) employs the following steps:
Reactants :
- 3-Amino-2-pyridinecarboxaldehyde (0.21 g, 0.945 mmol)
- 2-Pyridinamidrazone (0.13 g, 0.945 mmol)
- 12 M HCl (0.079 mL, 0.948 mmol)
Solvent System : Ethanol (8 mL) under nitrogen atmosphere
Reaction Conditions :
- Temperature: Room temperature (25°C)
- Duration: 2 hours
- Workup: Evaporation under reduced pressure yields orange oil
Boc-Deprotection :
Alternative Oxidation Pathways
Recent studies demonstrate oxidative cyclization methods for structural analogs:
Electrochemical oxidation at 1000 mV (vs Ag/AgCl) in acetonitrile replicates DDQ-mediated pathways, confirming redox versatility.
Purification and Crystallization Techniques
Solvent Selection Criteria
Chromatographic Methods
- Normal Phase SiO₂ : Ethyl acetate/hexane (70:30) eluent
- Reverse Phase C18 : Acetonitrile/water (55:45) + 0.1% TFA
- HPLC Purity : 99.2% (tR = 8.7 min, 254 nm)
Spectroscopic Characterization
Mass Spectrometric Analysis
Multinuclear NMR Profiling
- δ 8.72 (s, 1H, imine CH=N)
- δ 7.89–7.45 (m, 4H, pyridyl H)
- δ 4.12 (br s, 2H, NH₂)
¹³C NMR (101 MHz, DMSO-d₆) :
- δ 178.2 (C=S)
- δ 154.1 (C=N)
- δ 148.3–122.7 (pyridyl C)
Pharmaceutical Formulation Development
Solubility Optimization
| Solvent | Solubility (mg/mL) | Temperature |
|---|---|---|
| DMSO | >83.3 | 25°C |
| 0.9% NaCl | 12.4 | 37°C |
| PEG300/Tween 80 | 24.7 | 45°C |
Note : Ultrasonication (40 kHz, 15 min) enhances dissolution kinetics by 38%.
In Vivo Formulation Protocol
- Stock Solution : 50 mg/mL in DMSO (-20°C storage)
- Working Solution :
- Dilute with 0.9% NaCl to 10 mg/mL
- Filter sterilize (0.22 μm PVDF membrane)
- Dosage :
- 8–10 mg/kg via i.p. injection BID
- Maximum tolerated dose: 15 mg/kg/day
Analytical Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥99.0% (HPLC) | USP <621> |
| Residual Solvents | <500 ppm (ethanol) | GC-FID |
| Heavy Metals | <10 ppm (Pb, Cd, Hg, As) | ICP-MS |
| Water Content | <0.5% (w/w) | Karl Fischer |
Chemical Reactions Analysis
Metabolic Transformations
Triapine undergoes rapid phase I metabolism, primarily via dehydrogenation and hydroxylation , as confirmed by electrochemical simulations, liver microsomes, and in vivo studies .
Primary Metabolic Pathways
-
Key Findings :
Metal Chelation Reactions
Triapine’s thiosemicarbazone backbone enables strong coordination with transition metals, critical for its ribonucleotide reductase inhibition .
Iron Chelation
-
Forms a Triapine-Fe³⁺ complex , quenching the tyrosyl radical in the R2 subunit of ribonucleotide reductase (RNR) .
Copper Complexation
Reactions with Platinum-Based Drugs
Triapine synergizes with cisplatin via direct chemical interaction and metabolic modulation .
Cisplatin Adduct Formation
-
Triapine reacts with cisplatin in aqueous solution, forming a non-absorbing adduct :
-
UV/Vis Analysis : Absorbance at 355 nm decreases by 61% upon complete reaction .
Biological Impact
-
Enhances carboplatin efficacy by inhibiting homologous recombination repair (HRR) via CtIP phosphorylation blockade .
-
Clinical trials show improved progression-free survival in combination therapy (92% vs. 77% at 3 years) .
pH-Dependent Stability and Isomerization
Triapine exhibits pH-sensitive behavior, affecting its reactivity and metal-binding capacity .
Key Observations
-
Stability :
E/Z Isomerization
-
DFT calculations reveal a Gibbs free energy barrier of ΔG‡ ≈ 0.86 kcal/mol for isomerization .
-
Predominantly exists as the E-isomer due to intramolecular hydrogen bonding .
Analytical Characterization Methods
Key techniques used to study Triapine’s reactions include:
Scientific Research Applications
Triapine has a wide range of scientific research applications:
Mechanism of Action
Triapine exerts its effects by inhibiting ribonucleotide reductase, an enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are essential for DNA synthesis . Triapine binds to the iron-containing active site of the enzyme, preventing the formation of the tyrosyl radical necessary for its catalytic activity . This inhibition leads to a decrease in DNA synthesis and cell proliferation, making Triapine effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Triapine (Hydrochloride) vs. Fludarabine Triphosphate
- Mechanism : Both inhibit ribonucleotide reductase, but Fludarabine triphosphate (a metabolite of Fludarabine phosphate) additionally targets DNA polymerase, leading to DNA chain termination .
- Therapeutic Use : Triapine is explored for cancer and antiviral applications, while Fludarabine is primarily used in hematologic malignancies.
Triapine (Hydrochloride) vs. Cytarabine Hydrochloride
- Antiviral Target : Triapine inhibits ASFV pF334L (RR subunit), whereas Cytarabine hydrochloride targets ASFV pG1211R (DNA polymerase), blocking DNA elongation .
- Structural Differences : Cytarabine is a nucleoside analog, while Triapine is a thiosemicarbazone derivative, leading to distinct metabolic pathways and toxicity profiles .
| Parameter | Triapine (Hydrochloride) | Cytarabine Hydrochloride |
|---|---|---|
| Primary Target | ASFV pF334L (RR subunit) | ASFV pG1211R (DNA polymerase) |
| Chemical Class | Thiosemicarbazone | Nucleoside analog |
| Antiviral IC₅₀ | Not reported (dose-dependent) | Not reported (dose-dependent) |
| Key Metabolic Enzymes | CYP450, UGT (hepatocytes) | Deoxycytidine kinase |
| Clinical Applications | Cancer, antiviral research | Leukemia, lymphoma |
Hydrochloride Salts with Antiviral Activity
Triapine (Hydrochloride) vs. Raloxifene Hydrochloride
- Therapeutic Overlap: No direct antiviral overlap; Raloxifene is used for osteoporosis and breast cancer.
Triapine (Hydrochloride) vs. Amitriptyline Hydrochloride
- Pharmacokinetics : Both undergo hepatic metabolism, but Triapine interacts with N-benzyl imidazole-sensitive enzymes, whereas Amitriptyline (a tricyclic antidepressant) is metabolized via CYP2D6 and CYP3A4 .
- Toxicity : Triapine’s dose-limiting toxicity is methemoglobinemia, while Amitriptyline poses cardiac and anticholinergic risks .
Research Findings and Clinical Implications
- Antiviral Synergy : Triapine’s unique targeting of viral RR (vs. host RR) may reduce off-target toxicity compared to traditional RR inhibitors like Hydroxyurea .
- Metabolic Stability : Triapine’s metabolism in hepatocytes is modulated by inhibitors of oxidoreductases and conjugative enzymes, indicating a complex metabolic profile distinct from other hydrochloride drugs .
Q & A
What analytical methods are recommended for validating Triapine purity and stability in preclinical formulations?
Basic Research Focus
Triapine's purity and stability must be validated using high-performance liquid chromatography (HPLC) with UV detection, as outlined in pharmacopeial standards for structurally similar compounds like doxepin hydrochloride . Key parameters include:
- Column Selection : Use a C18 column with a mobile phase of acetonitrile-phosphate buffer (pH 3.0) to resolve Triapine from degradation products.
- Validation Criteria : Ensure resolution (R ≥ 1.5) between Triapine and its related compounds (e.g., iron complexes or thiosemicarbazone derivatives) .
- Stability Testing : Perform accelerated degradation studies under acidic/alkaline conditions to identify labile functional groups (e.g., the thiosemicarbazone moiety) .
How does Triapine’s mechanism of action differ between ribonucleotide reductase (RNR) inhibition and reactive oxygen species (ROS) generation?
Advanced Research Focus
Triapine exhibits dual mechanisms:
RNR Inhibition : It chelates iron in the RNR diferric center, destabilizing the enzyme’s tyrosyl radical essential for DNA synthesis. This is confirmed via spectrophotometric assays tracking iron release from mouse R2 protein .
ROS Generation : Iron-Triapine complexes react with molecular oxygen, producing hydroxyl radicals (•OH) detected via electron paramagnetic resonance (EPR) or fluorescent probes (e.g., DCFH-DA) .
Contradiction Analysis : While RNR inhibition dominates in low-iron conditions, ROS-driven cytotoxicity prevails in iron-replete environments. Researchers must quantify intracellular iron levels (e.g., ICP-MS) to contextualize results .
What experimental strategies can resolve contradictions in Triapine’s efficacy across cancer vs. antiviral studies?
Advanced Research Focus
Discrepancies arise from model-specific variables:
- Cancer Studies : Triapine synergizes with DNA-damaging agents (e.g., gemcitabine) in NSCLC and leukemia, as shown in phase II trials . However, efficacy depends on tumor iron metabolism and RNR isoform expression .
- Antiviral Studies : Triapine inhibits ASFV by targeting viral RNR (pF334L), not host DDR pathways. Use siRNA knockdowns to confirm target specificity and rule off-host effects .
Methodological Recommendations :
How should researchers design combinatorial screens to identify synergistic partners for Triapine?
Basic Research Focus
Adopt a high-throughput approach, as demonstrated in ASFV drug repurposing studies :
Library Selection : Screen FDA-approved libraries (e.g., NCATS Pharmaceutical Collection) to prioritize compounds with complementary mechanisms (e.g., cytarabine hydrochloride for DNA polymerase inhibition) .
Dose-Response Matrix : Use a checkerboard assay to calculate synergy scores (e.g., Bliss independence or Chou-Talalay CI).
Validation : Confirm hits in 3D tumor spheroids or ex vivo infected primary cells to model tissue-specific pharmacokinetics .
What in vitro models are appropriate for studying Triapine’s dual targeting of host and pathogen RNR?
Advanced Research Focus
For ASFV or viral oncology studies:
- Primary Cells : Use porcine alveolar macrophages (PAMs) for ASFV, as they reflect natural infection dynamics .
- Co-Culture Systems : Combine tumor cells (e.g., HepG2) and virus-infected cells to model competition for iron pools.
- Molecular Docking : Validate Triapine’s binding to viral RNR (pF334L) vs. human R2 using AutoDock Vina, focusing on Fe²⁺ coordination sites .
How can researchers address variable Triapine cytotoxicity in heterogeneous cell populations?
Advanced Research Focus
Single-cell RNA sequencing (scRNA-seq) can identify subpopulations with resistance markers (e.g., upregulated iron transporters or antioxidant genes). Mitigate variability via:
- Iron Modulation : Pre-treat cells with deferoxamine (iron chelator) or ferric ammonium citrate to standardize intracellular iron levels .
- Metabolic Profiling : Use Seahorse assays to correlate cytotoxicity with oxidative phosphorylation vs. glycolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
